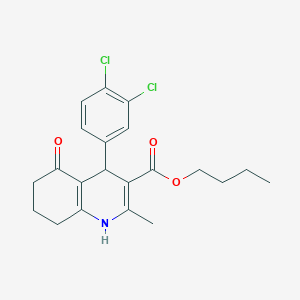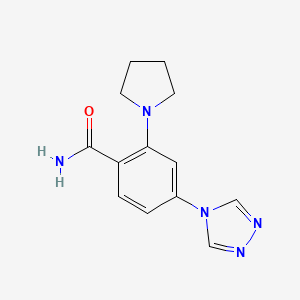
1-methyl-2,6-diphenyl-4-piperidinol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including “1-methyl-2,6-diphenyl-4-piperidinol”, has been a significant area of research in the pharmaceutical industry . A continuous process has been developed for the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), which are indispensable raw materials of hindered amine light stabilizers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(CC3)CCN3C . The InChI representation is 1S/C19H23NO/c1-20-14-12-18(13-15-20)19(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18,21H,12-15H2,1H3 .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-methyl-2,6-diphenyl-4-piperidinol and its derivatives have been extensively studied in the context of chemical synthesis and structural analysis. Research has explored the synthesis of various derivatives and their structural conformations in different states. For example, Díaz, Barrios, and Toscano (1997) examined the solid-state structures of trans-2,6-diphenyl-4-(hydroxyimino)-piperidinol, highlighting the preference for an axial OH substituent on the ring N atom in contrast to equatorial conformations in solution (Díaz, Barrios, & Toscano, 1997).
Applications in Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic applications. Scott et al. (1983) studied 4-(diphenylmethyl)-1-[(imino)methyl]piperidines as gastric antisecretory agents. This research highlighted the development of compounds based on structural elements common to anticholinergics, leading to the discovery of an antisecretory compound with no anticholinergic activity, which was undergoing clinical trials for peptic ulcer disease (Scott et al., 1983).
Corrosion Inhibition Studies
Another area of research involving this compound and its derivatives is in the study of corrosion inhibition. Annamalai, Kumaravel, and Sethuraman (2012) investigated the steric effect of alkyl substituted piperidin-4-one oximes for corrosion control of mild steel in sulfuric acid medium. Their findings showed that these compounds are effective in inhibiting corrosion, with the efficiency being influenced by the steric crowding of the alkyl group in the piperidine ring (Annamalai, Kumaravel, & Sethuraman, 2012).
Molecular and Electronic Structure Investigations
Research on this compound also extends to the investigation of molecular and electronic structures. Studies such as those by Arulraj et al. (2020) have utilized methods like DFT calculations, Hirshfeld surface analysis, and molecular docking studiesto examine the properties of molecular complexes like 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one. These investigations provide insights into the molecular geometry, vibrational frequencies, and electronic transitions, contributing to a deeper understanding of the compound's chemical behavior and potential applications (Arulraj, Sivakumar, Suresh, & Anitha, 2020).
Orientations Futures
The future directions in the research of “1-methyl-2,6-diphenyl-4-piperidinol” and related compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the continuous-flow process developed for the synthesis of TMP could be optimized for the industrial production of “this compound” and related compounds .
Propriétés
IUPAC Name |
1-methyl-2,6-diphenylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-19-17(14-8-4-2-5-9-14)12-16(20)13-18(19)15-10-6-3-7-11-15/h2-11,16-18,20H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCRCZBXPUGBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(CC1C2=CC=CC=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-ethyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B3871188.png)



![1-({3-[(2-methyl-1-piperidinyl)carbonyl]-1H-pyrazol-5-yl}methyl)-1H-benzimidazole](/img/structure/B3871213.png)
![1-(3-chlorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3871220.png)
![3-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B3871226.png)
![2-(4-methoxybenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3871227.png)
![N-[1-(1,3-benzoxazol-2-yl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3871245.png)



![4-methoxybenzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3871277.png)
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3871281.png)